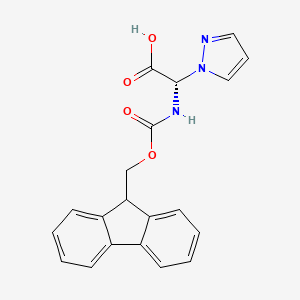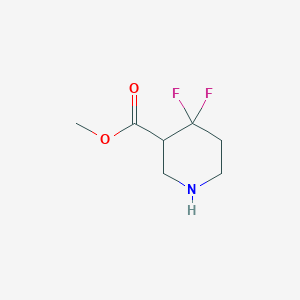
3-(Methylthio)benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylthio)benzene-1,2-diamine is an organic compound with the molecular formula C7H10N2S It is a derivative of benzene, featuring two amino groups (-NH2) and a methylthio group (-SCH3) attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)benzene-1,2-diamine typically involves the reaction of 3-(methylthio)aniline with nitrous acid, followed by reduction. The process can be summarized as follows:
Diazotization: 3-(Methylthio)aniline is treated with nitrous acid to form the diazonium salt.
Reduction: The diazonium salt is then reduced to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or the use of reducing agents like sodium borohydride. These methods ensure higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-(Methylthio)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the amino groups or the methylthio group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amino groups or methylthio groups.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
3-(Methylthio)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 3-(Methylthio)benzene-1,2-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
o-Phenylenediamine: Similar structure but lacks the methylthio group.
m-Phenylenediamine: Similar structure but with amino groups in different positions.
p-Phenylenediamine: Similar structure but with amino groups in para positions.
Uniqueness
3-(Methylthio)benzene-1,2-diamine is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C7H10N2S |
|---|---|
分子量 |
154.24 g/mol |
IUPAC名 |
3-methylsulfanylbenzene-1,2-diamine |
InChI |
InChI=1S/C7H10N2S/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,8-9H2,1H3 |
InChIキー |
MAODRSNVSCQCBQ-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC(=C1N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-methyl-2,4-dioxo-1H-quinazolin-8-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B13142385.png)

![11,22-dibromo-7,18-bis(2-hexyldecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13142402.png)

